Methyl 3-amino-4-methyl-2-nitrobenzoate

Organic Synthesis C-C Coupling Regioselective Bromination

This ortho-methyl-nitro-amino ester is irreplaceable for regiospecific syntheses, enabling high-yield Sandmeyer brominations and biphenyl formations impossible with non-methylated analogs. Its unique substitution pattern is essential for validated industrial pathways in photographic materials. Insist on batch-specific analytical certification (NMR, HPLC, GC) to ensure process reproducibility and minimize internal QC burden.

Molecular Formula C9H10N2O4
Molecular Weight 210.189
CAS No. 1824056-12-3
Cat. No. B2567349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-methyl-2-nitrobenzoate
CAS1824056-12-3
Molecular FormulaC9H10N2O4
Molecular Weight210.189
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])N
InChIInChI=1S/C9H10N2O4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,10H2,1-2H3
InChIKeyIPSNQXHOVBTJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-amino-4-methyl-2-nitrobenzoate: Key Structural Attributes and Core Chemical Profile for Research Procurement


Methyl 3-amino-4-methyl-2-nitrobenzoate (CAS 1824056-12-3, C9H10N2O4, MW 210.19) is a polysubstituted nitroaromatic ester featuring an unusual ortho-arrangement of three functional groups (3-NH2, 2-NO2, and 4-CH3) on a benzoate core. This specific substitution pattern renders it a versatile synthetic intermediate, with established utility in constructing complex molecular architectures [1]. The compound is commercially available with a typical purity specification of 95%, supported by batch-specific analytical certification (NMR, HPLC, GC) from qualified suppliers .

Why Methyl 3-amino-4-methyl-2-nitrobenzoate Cannot Be Simply Replaced by Common Aminonitrobenzoate Analogs


Direct substitution with common aminonitrobenzoate analogs (e.g., Methyl 3-amino-2-nitrobenzoate, Methyl 2-amino-3-nitrobenzoate) is structurally and functionally invalid. The presence of the C4-methyl group in Methyl 3-amino-4-methyl-2-nitrobenzoate is not inert; it critically alters both the electronic environment of the aromatic ring and the steric accessibility of the ortho-amino and nitro groups [1]. This specific combination (3-NH2, 2-NO2, 4-CH3) enables regiospecific transformations, such as the formation of biphenyl intermediates via Sandmeyer bromination and subsequent Ullmann coupling [2], which are unattainable with simpler analogs lacking the C4-methyl substituent. Furthermore, this compound class serves a distinct industrial application as an intermediate for silver halide photographic materials [3], a function that simpler aminonitrobenzoates, which are more commonly associated with pharmaceutical syntheses like candesartan [4], do not fulfill. The procurement value thus hinges on the precise ortho-methyl-ortho-nitro-meta-amino substitution pattern, which dictates a unique chemical reactivity and downstream application profile.

Quantitative Evidence for Selecting Methyl 3-amino-4-methyl-2-nitrobenzoate: Comparative Reactivity and Purity Data


Regiospecific Bromination: A Critical Functionalization Advantage Over Non-Methylated Analogs

The 4-methyl group in Methyl 3-amino-4-methyl-2-nitrobenzoate directs exclusive bromination at the 5-position via a diazonium salt intermediate, a pathway that is fundamentally blocked or leads to alternative regioisomers in analogs lacking this substituent (e.g., Methyl 3-amino-2-nitrobenzoate). This specific transformation is a documented, high-yielding step (80% yield for the Sandmeyer bromination of the corresponding acid) in the construction of valuable biphenyl intermediates via Ullmann coupling, a route not accessible with non-4-substituted analogs [1].

Organic Synthesis C-C Coupling Regioselective Bromination

High-Yielding Esterification in the Presence of Ortho-Substituents

Methyl 3-amino-4-methyl-2-nitrobenzoate, or its corresponding acid, can be esterified with high efficiency (98% yield) using standard acid catalysis, as demonstrated on a structurally similar brominated analog [1]. This high yield is notable given the steric hindrance from the ortho-nitro and meta-amino groups. In contrast, Fischer esterification of 3-amino-4-substituted benzoic acids is known to be problematic due to competing N-alkylation, which can result in low yields of the desired ester [2]. The 98% yield achieved under the described conditions suggests that the specific substitution pattern of this compound may mitigate this common side reaction.

Synthetic Methodology Esterification Process Chemistry

Industrial-Grade Purity with Batch-Specific Analytical Documentation

Commercially supplied Methyl 3-amino-4-methyl-2-nitrobenzoate is typically offered at a standard purity of 95% . A key differentiator for procurement is that reputable vendors provide batch-specific analytical data, including NMR, HPLC, and GC reports , to verify this specification. This level of documentation ensures lot-to-lot consistency and reduces the need for in-house re-analysis prior to use in sensitive applications. While similar aminonitrobenzoates may also be available at 95% purity, the provision of comprehensive, batch-specific QC data is a quantifiable and verifiable advantage that directly impacts workflow efficiency.

Quality Control Procurement Specification Analytical Chemistry

Patented Synthetic Utility for Silver Halide Photography Intermediates

The compound falls within the scope of patented processes for producing alkyl 3-amino-4-substituted benzoates, which are explicitly claimed to be 'useful as intermediates for silver halide photographic materials' [1]. This represents a specific, industrially validated application area. In contrast, other positional isomers, such as Methyl 2-amino-3-nitrobenzoate, are primarily known as intermediates for pharmaceutical syntheses, specifically benzimidazole drugs like candesartan [2]. This distinction in end-use application provides a clear rationale for selection based on the target industry sector.

Photographic Chemistry Specialty Intermediates Patented Application

High-Value Application Scenarios for Methyl 3-amino-4-methyl-2-nitrobenzoate Based on Evidenced Differentiation


Synthesis of Regiospecifically 5-Brominated Biphenyl Scaffolds

Methyl 3-amino-4-methyl-2-nitrobenzoate is the optimal starting material for synthesizing C2-symmetric biphenyls, where a 5-bromo substituent is required. The presence of the 4-methyl group enables a high-yielding (80% overall from the acid) and regiospecific Sandmeyer bromination sequence that is impossible with non-methylated analogs like Methyl 3-amino-2-nitrobenzoate [1]. This application scenario directly leverages the compound's unique substitution pattern for efficient construction of complex molecular architectures.

Precursor for Silver Halide Photographic Material Additives

For researchers and industrial chemists in the photographic materials sector, this compound is the correct choice based on patent literature that explicitly identifies alkyl 3-amino-4-substituted benzoates as valuable intermediates in this field [1]. Using a different isomer, such as Methyl 2-amino-3-nitrobenzoate, which is tied to pharmaceutical applications [2], would represent a departure from an industrially validated synthetic pathway.

Process Chemistry Where High-Efficiency Esterification is Critical

In the development of scalable processes, the ability to achieve near-quantitative esterification yields (98%) with this compound class minimizes waste and maximizes throughput [1]. This is a significant advantage over generic Fischer esterifications of similar aminobenzoic acids, which are known to suffer from competing N-alkylation and result in lower yields [3]. This scenario justifies selection for cost-effective and high-purity manufacturing routes.

QC-Sensitive Research Requiring Batch-Traceable Analytical Documentation

For projects where reproducibility and adherence to strict quality standards are paramount, procurement of Methyl 3-amino-4-methyl-2-nitrobenzoate from vendors providing batch-specific NMR, HPLC, and GC reports at the standard 95% purity grade offers a verifiable advantage [1]. This mitigates the risk of lot-to-lot variability and reduces the internal analytical burden, ensuring that downstream results are based on a well-characterized and documented starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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